molecular formula C20H19FN4O2S B2663340 N-(4-fluorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide CAS No. 1251600-87-9

N-(4-fluorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide

Cat. No. B2663340
CAS RN: 1251600-87-9
M. Wt: 398.46
InChI Key: BRHZQBFAYXRQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is also known as FIT-039 and has been found to exhibit various biological activities, such as anti-inflammatory and anti-tumor effects.

Scientific Research Applications

Antimicrobial Activity

A series of compounds, including those related to N-(4-fluorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide, have been synthesized and evaluated for their antimicrobial properties. For instance, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate demonstrated promising activity against Mycobacterium tuberculosis with significant inhibition of DNA gyrase and lack of cytotoxicity at tested concentrations (V. U. Jeankumar et al., 2013). Similarly, the development of novel thiazolo [3,2-a] pyrimidines based on 4-fluoroaniline showcased significant anti-inflammatory and antinociceptive activities, indicating potential for therapeutic applications (O. Alam et al., 2010).

Anticancer Activity

Compounds structurally related to the target molecule have exhibited anticancer properties. Novel Fluoro Substituted Benzo[b]pyran compounds, including those with fluorobenzyl moieties, have shown anti-lung cancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine, highlighting their potential as anticancer agents (A. G. Hammam et al., 2005).

Anticonvulsant Activity

The synthesis and evaluation of N-benzylpyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines, which are analogues with modifications similar to the core structure of N-(4-fluorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide, have been explored for their anticonvulsant activity. These studies reveal insights into the relationship between structure and anticonvulsant efficacy, although they show varied results against maximal electroshock-induced seizures in rats (J. L. Kelley et al., 1995).

Anti-Inflammatory and Antinociceptive Activities

Further research into thiazolo[3,2-a]pyrimidines, derived from similar structural frameworks, has demonstrated significant anti-inflammatory and antinociceptive effects, offering potential therapeutic benefits for conditions involving inflammation and pain (O. Alam et al., 2010).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(2-methylpropanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S/c1-12(2)19(26)24-17-16(15-5-3-4-10-22-15)25-28-18(17)20(27)23-11-13-6-8-14(21)9-7-13/h3-10,12H,11H2,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHZQBFAYXRQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.